molecular formula C7H7ClN2O2 B1383254 Methyl 5-(chloromethyl)pyrazine-2-carboxylate CAS No. 1824324-58-4

Methyl 5-(chloromethyl)pyrazine-2-carboxylate

Cat. No.: B1383254
CAS No.: 1824324-58-4
M. Wt: 186.59 g/mol
InChI Key: HUAGKUGEFPOCPM-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Methyl 5-(chloromethyl)pyrazine-2-carboxylate exhibits a well-defined molecular architecture characterized by the Chemical Abstracts Service registry number 1824324-58-4. The compound possesses the molecular formula C7H7ClN2O2 with a molecular weight of 186.6 grams per mole. The structural framework consists of a six-membered pyrazine ring, which is a diazine heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature includes Methyl 5-(chloromethyl)-2-pyrazinecarboxylate and 2-Pyrazinecarboxylic acid, 5-(chloromethyl)-, methyl ester, reflecting different approaches to describing the same molecular structure. The compound's chemical identity is further characterized by its Simplified Molecular Input Line Entry System notation: COC(=O)C1=NC=C(N=C1)CCl, which provides a precise textual representation of its molecular connectivity.

The structural features of this compound can be systematically analyzed through its key functional groups and substituents:

Structural Component Position Chemical Nature Functional Significance
Pyrazine Core Base ring Six-membered diazine Aromatic heterocyclic foundation
Carboxylate Ester Position 2 Methyl ester group Electron-withdrawing substituent
Chloromethyl Group Position 5 Halogenated alkyl Reactive electrophilic center
Nitrogen Atoms Positions 1,4 Heteroatoms Ring aromaticity and basicity

The International Chemical Identifier key for this compound is HUAGKUGEFPOCPM-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This structural identification system ensures precise communication within the global chemical community and facilitates accurate retrieval of compound-specific information from chemical databases.

The three-dimensional molecular geometry of this compound reflects the planar nature of the pyrazine ring system, with the chloromethyl and ester substituents extending from this aromatic plane. The compound's molecular architecture demonstrates the characteristic features of substituted pyrazine derivatives, where the electron-deficient nature of the diazine ring influences the reactivity patterns of attached functional groups.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical framework of heterocyclic chemistry, which began its systematic exploration in the 1800s alongside the advancement of organic chemistry as a scientific discipline. The foundational understanding of heterocyclic compounds emerged from early discoveries, with notable developments including the isolation of alloxan from uric acid by Brugnatelli in 1818, marking one of the first systematic studies of nitrogen-containing heterocycles.

Pyrazine chemistry specifically evolved from the broader investigation of diazine systems, where researchers recognized the unique properties imparted by the 1,4-dinitrogen arrangement within six-membered aromatic rings. The historical nomenclature of heterocyclic compounds initially relied on trivial naming systems based on source materials or characteristic properties. For instance, compounds were often named according to their isolation sources or distinctive chemical behaviors, such as pyrrole receiving its name from the Greek word for "fiery red" due to its characteristic color reaction with pine splint dipped in hydrochloric acid.

The systematic study of pyrazine derivatives gained momentum throughout the 19th and 20th centuries as synthetic methodologies advanced. The recognition that heterocyclic compounds constitute more than half of all known chemical substances, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, underscores the historical significance of this chemical class. This prevalence drove extensive research into pyrazine chemistry, leading to the development of sophisticated synthetic approaches for creating substituted pyrazine derivatives like this compound.

The evolution of pyrazine derivative chemistry reflects broader trends in heterocyclic research, where scientists transitioned from natural product isolation to designed synthesis of compounds with specific structural features. The introduction of chloromethyl and ester functionalities into pyrazine systems represents sophisticated synthetic planning, combining the electron-deficient aromatic character of pyrazines with reactive functional groups capable of further chemical elaboration.

Historical patent literature demonstrates the increasing interest in pyrazine derivatives, with comprehensive reviews documenting significant patent activity from 2008 onwards. This patent landscape reveals the continued importance of pyrazine chemistry in pharmaceutical development, with researchers recognizing the versatility of the pyrazine scaffold for drug design and development applications.

Position in Pyrazine Derivative Taxonomy

This compound occupies a distinct position within the comprehensive taxonomy of pyrazine derivatives, representing a specific subcategory characterized by both halogenated alkyl and ester substituents. The broader pyrazine derivative family encompasses numerous structural variations, each contributing unique chemical and biological properties to this important class of heterocyclic compounds.

The taxonomic classification of pyrazine derivatives typically considers substitution patterns, functional group types, and structural complexity. Within this framework, this compound belongs to the category of disubstituted pyrazines, specifically those bearing both electron-withdrawing and electrophilic substituents. This dual functionality distinguishes it from simpler pyrazine derivatives such as 2-methylpyrazine or 2,3-dimethylpyrazine, which contain only alkyl substituents.

The European Food Safety Authority has evaluated numerous pyrazine derivatives for their safety and efficacy profiles, providing systematic categorization based on chemical structure and functional groups. This regulatory framework demonstrates the extensive diversity within pyrazine chemistry, with compounds ranging from simple alkylated derivatives to complex polyfunctional systems. This compound represents an intermediate complexity level within this spectrum, incorporating both reactive halogen functionality and ester carbonyl groups.

Recent comprehensive reviews of pyrazine derivative development highlight the versatility of the pyrazine scaffold in organic synthesis and drug development. The imidazo[1,2-a]pyrazine family, for example, demonstrates how pyrazine cores can be incorporated into fused ring systems, creating structurally diverse compounds with varied biological activities. While this compound maintains a simple monocyclic pyrazine structure, its functional group complement positions it as a valuable synthetic intermediate for accessing more complex pyrazine-containing molecules.

The taxonomic relationship between this compound and related compounds can be illustrated through systematic comparison:

Compound Class Structural Features Representative Examples Relationship to Target Compound
Simple Alkylpyrazines Alkyl substituents only 2-methylpyrazine, 2,3-dimethylpyrazine Structural precursors
Halogenated Pyrazines Halogen substituents 2-chloropyrazine, 3-bromopyrazine Shared halogen functionality
Pyrazine Carboxylates Ester or acid groups Methyl pyrazine-2-carboxylate Shared ester functionality
Polyfunctional Pyrazines Multiple functional groups Target compound Direct classification

Natural product-pyrazine hybrids represent another significant taxonomic category within pyrazine chemistry, where researchers combine pyrazine cores with natural product scaffolds to create compounds with enhanced biological activities. While this compound is a synthetic compound rather than a natural product hybrid, its structural features make it a potential precursor for such hybrid synthesis approaches.

The compound's position within pyrazine derivative taxonomy also reflects its potential for chemical modification and functional group interconversion. The presence of the chloromethyl group provides opportunities for nucleophilic substitution reactions, while the ester functionality enables hydrolysis, reduction, or transesterification reactions. This synthetic versatility places this compound within the broader category of synthetic intermediates used for accessing diverse pyrazine-containing target molecules.

Properties

IUPAC Name

methyl 5-(chloromethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGKUGEFPOCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824324-58-4
Record name methyl 5-(chloromethyl)pyrazine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Chloromethylation of Methyl Pyrazine-2-carboxylate

  • Starting Material: Methyl pyrazine-2-carboxylate
  • Chloromethylating Agents: Commonly used reagents include chloromethyl methyl ether (a potent but hazardous reagent) or paraformaldehyde combined with hydrochloric acid or other acid catalysts.
  • Catalysts: Lewis acids such as zinc chloride (ZnCl2) are typically employed to facilitate electrophilic substitution.
  • Reaction Medium: Often carried out in anhydrous solvents like dichloromethane or chloroform under controlled temperature to avoid side reactions.
  • Temperature: Usually maintained at mild to moderate temperatures (0–50 °C) to optimize yield and selectivity.

This reaction proceeds via electrophilic aromatic substitution where the chloromethyl cation or equivalent electrophile attacks the pyrazine ring at the 5-position, yielding the chloromethylated product.

Industrial Scale Considerations

  • Continuous Flow Reactors: For industrial production, continuous flow chloromethylation reactors are used to enhance safety and control, given the toxicity and carcinogenicity of chloromethyl methyl ether.
  • Purification: Post-reaction, purification involves solvent extraction, crystallization, and drying to achieve high purity (>99%).
  • Environmental and Safety Measures: Due to the hazardous nature of chloromethylating agents, industrial processes incorporate strict containment, scrubbing of gaseous emissions, and solvent recovery systems.

Alternative Approaches and Related Preparations

While direct chloromethylation is the most straightforward method, related synthetic sequences involve:

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Products
Chloromethylation Chloromethyl methyl ether or paraformaldehyde + ZnCl2 catalyst, mild temperature Methyl 5-(chloromethyl)pyrazine-2-carboxylate
Nucleophilic Substitution Sodium azide, potassium thiocyanate, sodium methoxide, etc., mild conditions Substituted pyrazine derivatives (amines, thiols, ethers)
Oxidation Potassium permanganate, chromium trioxide, acidic/basic medium Pyrazine-2-carboxylic acid derivatives
Reduction Lithium aluminum hydride, sodium borohydride, anhydrous conditions Methyl-substituted pyrazine derivatives

Detailed Research Findings and Data

Yield and Purity

  • Reported yields for chloromethylation reactions vary but typically range from 60% to 85% depending on reaction conditions and purification methods.
  • Purity of the final product is generally above 99% as confirmed by HPLC and melting point analysis (melting point approx. 164–172 °C).

Reaction Optimization

  • Use of paraformaldehyde with zinc chloride is preferred over chloromethyl methyl ether due to safety concerns.
  • Temperature control is critical; elevated temperatures can cause side reactions such as polymerization or over-chloromethylation.
  • Solvent choice impacts reaction rate and selectivity; chlorinated solvents are common but require careful handling.

Summary Table of Preparation Method

Step Reagents/Conditions Notes
Starting Material Methyl pyrazine-2-carboxylate Commercially available or synthesized
Chloromethylation Paraformaldehyde + HCl + ZnCl2 catalyst 0–50 °C, solvent: dichloromethane or chloroform
Workup Aqueous quench, organic extraction Removal of inorganic salts and catalyst residues
Purification Crystallization, drying Product purity > 99%, melting point 164–172 °C
Alternative Chlorination Hydroxymethyl derivative + SOCl2 or PCl5 For indirect chloromethylation

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 5-(chloromethyl)pyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of more complex pyrazine derivatives and other heterocyclic compounds. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups, which is essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Reactivity and Transformations
The compound can undergo several chemical transformations:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrazine derivatives.
  • Oxidation: It can be oxidized to yield pyrazine-2-carboxylic acid derivatives, expanding its utility in synthetic pathways.
  • Reduction: The chloromethyl group can also be reduced to a methyl group, further modifying the compound's reactivity profile.

Biological Research

Antimicrobial and Anticancer Properties
Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines, positioning it as a candidate for novel therapeutic agents .

Pharmacophore in Drug Development
The compound is being explored as a pharmacophore in drug development due to its ability to interact with biological targets through covalent bonding. This interaction may lead to modifications in the structure and function of biological molecules, making it an important focus in medicinal chemistry.

Industrial Applications

Agrochemicals and Fine Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique reactivity allows for the synthesis of compounds that can enhance crop yields or serve as active ingredients in various medications .

Production Methods
The industrial synthesis of this compound often involves optimized chloromethylation processes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet quality standards required for commercial applications.

Case Studies

  • Synthesis of Antimicrobial Agents:
    A study demonstrated the successful use of this compound as a precursor for synthesizing novel antimicrobial agents. The derivatives showed promising activity against resistant bacterial strains.
  • Drug Development Research:
    Ongoing research has highlighted the compound's role as a lead structure for developing anticancer drugs. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
  • Agrochemical Formulation:
    The compound has been incorporated into formulations aimed at enhancing crop resistance to pests. Field trials have shown improved efficacy compared to traditional agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of drugs and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 5-(chloromethyl)pyrazine-2-carboxylate with structurally similar pyrazine derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound 5-CH2Cl, 2-COOCH3 216.62 (calc.) High reactivity for derivatization; intermediate in drug synthesis
Methyl 5-methylpyrazine-2-carboxylate 5-CH3, 2-COOCH3 166.15 Lower reactivity; used in crystallography studies
Methyl 5-formylpyrazine-2-carboxylate 5-CHO, 2-COOCH3 180.13 Aldehyde group enables condensation reactions
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate 5-Cl, 6-CF3, 2-COOCH3 240.57 Enhanced lipophilicity; potential agrochemical applications
Methyl 3-chloropyrazine-2-carboxylate 3-Cl, 2-COOCH3 186.58 Different substitution pattern; antimycobacterial activity

Physicochemical Properties

  • Thermal Stability : Esters like methyl 5-methylpyrazine-2-carboxylate exhibit higher thermal stability (mp = 62°C) than chloromethyl derivatives, which may decompose under harsh conditions .

Research Findings and Trends

  • Synthetic Utility : this compound is a versatile building block for synthesizing ureidopyrazines (anti-TB agents) and oxadiazoles (anticancer agents) via microwave-assisted or ultrasonic techniques .
  • Structural Insights : X-ray crystallography of methyl 5-methylpyrazine-2-carboxylate reveals planar pyrazine rings, aiding in the design of derivatives with optimized bioactivity .

Biological Activity

Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_8H_8ClN_2O_2
  • Melting Point : 89-90°C
  • Boiling Point : Approximately 242.8°C
  • Density : 1.372 g/cm³
  • pKa : -4.54

The compound features a chloromethyl group that can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, which are crucial for its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications that can alter their structure and function. Such interactions may contribute to the compound's antimicrobial and anticancer effects by disrupting essential cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The compound has been tested against bacteria and fungi, showing varying degrees of inhibition.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans20 µg/mL
Mycobacterium tuberculosis1.56 µg/mL (high activity)

The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, with MIC values comparable to established antimycobacterial agents.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The compound was evaluated for cytotoxicity using the HepG2 cell line, yielding the following results:

CompoundIC50 (µM)Selectivity Index (SI)Reference
This compound>750>150

While the compound showed limited cytotoxicity at higher concentrations, its selectivity index indicates a favorable profile for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in PMC assessed various pyrazine derivatives' antimicrobial activities, highlighting this compound's effectiveness against both bacterial and fungal strains .
  • Cytotoxicity Assessment : Research indicated that while some derivatives exhibited significant cytotoxic effects, this compound maintained a relatively high IC50 value in HepG2 cells, suggesting it may require further modification for enhanced efficacy .
  • Synthesis and Hydrolysis : A green synthetic approach was developed for converting this compound into its carboxylic acid form using lithium hydroxide, demonstrating environmentally friendly methodologies in drug synthesis .

Q & A

Q. Critical Factors :

  • Reagent Purity : Impurities in sulfonyl chlorides can lead to side reactions.
  • Temperature Control : Excess heat during saponification may degrade acid intermediates.
  • Yield Optimization : Reported yields for analogous pyrazine carboxylates range from 62% to 83%, depending on substituents and coupling agents .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
HalogenationBenzenesulfonyl chloride, TEA, DCM70–85%
SaponificationKOH, MeOH/H₂O>90%
Amide CouplingEDCI, HOBt, DCM62–83%

How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Q. Advanced Analytical Techniques

  • NMR Spectroscopy :
    • ¹H NMR : The chloromethyl (-CH₂Cl) group typically resonates at δ 4.6–4.8 ppm as a singlet. Pyrazine protons appear as distinct doublets in the aromatic region (δ 8.5–9.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (C=O) of the ester group is observed at ~165–170 ppm, while the pyrazine carbons range from 140–155 ppm .
  • Mass Spectrometry : HRESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₇ClN₂O₂: 187.0273) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>98%) and detects hydrolyzed byproducts .

Data Contradictions :
Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or residual moisture. Cross-validation with IR (C=O stretch at ~1720 cm⁻¹) is recommended .

What are the applications of this compound in designing metal-organic frameworks (MOFs)?

Advanced Research Application
The chloromethyl group serves as a reactive handle for post-synthetic modifications in MOFs:

Coordination Chemistry : Reacts with lanthanide nitrates (e.g., Eu(NO₃)₃·6H₂O) to form luminescent complexes. For example, europium(III) complexes exhibit red emission under UV light .

Linker Functionalization : The ester can be hydrolyzed to a carboxylate, enabling coordination to metal nodes (e.g., Zn, Cu) in 3D networks. Open-channel structures derived from pyrazine carboxylates show potential for gas storage .

Q. Methodological Considerations :

  • Solvent Choice : Use anhydrous DMF or THF to prevent ester hydrolysis during MOF synthesis.
  • Stoichiometry : A 1:2 metal-to-ligand ratio optimizes framework stability .

How do competing reaction pathways affect the synthesis of this compound derivatives?

Data Contradiction Analysis
Divergent outcomes arise from:

  • Nucleophilic Substitution vs. Elimination : Excess base (e.g., KOH) during saponification may promote elimination of HCl, forming pyrazine alkenes instead of carboxylic acids .
  • Coupling Agent Efficiency : EDCI/HOBt yields higher amide purity compared to DCC/DMAP, which may generate ureas as side products .

Q. Mitigation Strategies :

  • Controlled pH : Maintain pH <10 during hydrolysis to minimize elimination.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions .

What safety precautions are critical when handling this compound?

Q. Basic Safety Protocol

  • Corrosivity : The chloromethyl group can release HCl upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood .
  • Carcinogenicity : While not explicitly reported for this compound, structurally similar chloromethyl ethers are carcinogenic. Treat as a potential hazard .

Q. Waste Disposal :

  • Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Store in amber vials at 2–8°C to prevent photodegradation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chloromethyl)pyrazine-2-carboxylate
Reactant of Route 2
Methyl 5-(chloromethyl)pyrazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.